1-(2-Formylphenyl)azetidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-formylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-4-2-1-3-8(10)7-14/h1-4,7,9H,5-6H2,(H2,12,15) |
InChI Key |
ZQRZDWQJZGWKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C=O)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 2 Formylphenyl Azetidine 3 Carboxamide
Reactions of the Formyl Group (–CHO)
The formyl group, an aromatic aldehyde, is a versatile functional group that can undergo a wide array of chemical reactions. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.
Oxidation and Reduction Pathways
The aldehyde functionality of 1-(2-Formylphenyl)azetidine-3-carboxamide can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be oxidized to a carboxyl group, yielding 2-(3-carbamoylazetidin-1-yl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent. ncert.nic.inchemistrysteps.comlibretexts.org The use of Oxone in an eco-friendly procedure is also a viable method for oxidizing aromatic aldehydes to carboxylic acids. acs.org
Reduction: The formyl group is easily reduced to a primary alcohol, affording [2-(3-carbamoylazetidin-1-yl)phenyl]methanol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common. britannica.comopenochem.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method. britannica.com
| Transformation | Product | Typical Reagents |
| Oxidation | 2-(3-carbamoylazetidin-1-yl)benzoic acid | KMnO4, H2CrO4, Tollens' reagent, Oxone ncert.nic.inchemistrysteps.comlibretexts.orgacs.org |
| Reduction | [2-(3-carbamoylazetidin-1-yl)phenyl]methanol | NaBH4, LiAlH4, H2/Pd britannica.comopenochem.org |
Condensation Reactions (e.g., Imine, Enamine, Aldol (B89426) Formations)
The carbonyl carbon of the formyl group is susceptible to attack by nucleophiles, leading to condensation reactions.
Imine Formation (Schiff Base Formation): Aromatic aldehydes readily react with primary amines to form imines, also known as Schiff bases. For instance, the reaction of this compound with a primary amine (R-NH2) under appropriate conditions would yield the corresponding N-substituted imine. This reaction is a key step in reductive amination, where the intermediate imine is subsequently reduced to form a secondary amine. nih.govrsc.orgwikipedia.org
Enamine Formation: While more common with ketones, aldehydes can react with secondary amines to form enamines, though the equilibrium often favors the starting materials.
Aldol Condensation: Aldehydes lacking an α-hydrogen, such as the aromatic aldehyde in the title compound, cannot undergo self-condensation via the aldol reaction. However, they can participate in crossed aldol condensations with other enolizable carbonyl compounds.
Nucleophilic Additions to the Carbonyl
A variety of nucleophiles can add to the electrophilic carbonyl carbon of the formyl group.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the formyl group, followed by an acidic workup, results in the formation of a secondary alcohol. wikipedia.orgchemguide.co.ukorganic-chemistry.orgleah4sci.com This reaction is a powerful tool for forming new carbon-carbon bonds.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. wikipedia.orglumenlearning.comlibretexts.orgnih.govorganic-chemistry.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a vinyl derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org
| Reaction | Nucleophile | Product Type |
| Imine Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |
Reactions of the Carboxamide Group (–CONH2)
The carboxamide group is generally less reactive than the formyl group. However, it can undergo several important transformations under specific conditions.
Hydrolysis and Amidation Reactions
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid, yielding 1-(2-formylphenyl)azetidine-3-carboxylic acid. This reaction typically requires heating in the presence of a strong acid or base. libretexts.orglibretexts.orgpressbooks.pubsavemyexams.com Under acidic conditions, the amine byproduct is protonated, while under basic conditions, the carboxylic acid is deprotonated, driving the reaction to completion. libretexts.org
Amidation (Transamidation): Transamidation is the reaction of an amide with an amine to form a new amide. thieme-connect.comwikipedia.org The primary carboxamide of the title compound could potentially react with another amine under catalytic conditions to yield a secondary or tertiary amide. This reaction is often promoted by metal catalysts or organocatalysts. thieme-connect.com
Dehydration to Nitriles
Primary amides can be dehydrated to form nitriles. This transformation can be achieved by treating this compound with a dehydrating agent, which would result in the formation of 1-(2-formylphenyl)azetidine-3-carbonitrile. A variety of reagents can be used for this purpose, including phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). orgoreview.comresearchgate.netmasterorganicchemistry.comrsc.org
| Transformation | Product | Typical Reagents/Conditions |
| Hydrolysis | 1-(2-formylphenyl)azetidine-3-carboxylic acid | H3O+ or OH-, heat libretexts.orglibretexts.orgpressbooks.pubsavemyexams.com |
| Amidation | N-substituted this compound | Amine (R2NH), catalyst |
| Dehydration | 1-(2-formylphenyl)azetidine-3-carbonitrile | P2O5, POCl3, SOCl2 orgoreview.comresearchgate.netmasterorganicchemistry.comrsc.org |
N-Alkylation and Acylation of the Amide Nitrogen
The amide nitrogen in the 3-carboxamide group is generally less nucleophilic than the azetidine (B1206935) nitrogen. However, under specific conditions, it can undergo alkylation and acylation.
N-Alkylation: Direct alkylation of the amide nitrogen is typically challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Strong bases are often required to deprotonate the amide, forming an amidate anion, which can then be alkylated.
| Reagent | Conditions | Expected Product |
| Sodium Hydride (NaH), Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | N-alkyl-1-(2-formylphenyl)azetidine-3-carboxamide |
| Potassium bis(trimethylsilyl)amide (KHMDS), R-X | Anhydrous THF, low temperature | N-alkyl-1-(2-formylphenyl)azetidine-3-carboxamide |
N-Acylation: The acylation of the amide nitrogen to form an N-acylcarboxamide (a diacyl-amine derivative) is also possible, typically requiring activation of the acylating agent and often proceeding under basic conditions.
| Reagent | Conditions | Expected Product |
| Acyl Chloride (RCOCl), Pyridine | Anhydrous DCM or Chloroform | N-acyl-1-(2-formylphenyl)azetidine-3-carboxamide |
| Acid Anhydride ((RCO)₂O), DMAP | Anhydrous DCM | N-acyl-1-(2-formylphenyl)azetidine-3-carboxamide |
Reactivity of the Azetidine Ring System
The azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions.
The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring and the nature of the attacking nucleophile or the reaction conditions. For this compound, the N-aryl group can influence the stability of intermediates.
Nucleophilic Ring Opening: The azetidine ring can be opened by various nucleophiles. This process is often facilitated by activation of the azetidine nitrogen, for example, through protonation or quaternization. The attack can occur at either the C2 or C4 position. The presence of the N-aryl group is expected to favor cleavage of the N1-C2 or N1-C4 bond due to electronic effects. researchgate.net
Reductive Ring Opening: Treatment with reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions, can lead to the cleavage of the C-N bonds of the azetidine ring.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack by the counterion or solvent molecules.
| Condition | Nucleophile/Reagent | Expected Outcome |
| Acidic (e.g., HCl, HBr) | Water, Alcohols | Formation of γ-amino alcohol derivatives |
| Basic (e.g., NaOH) | - | Generally stable, but ring opening can occur at high temperatures |
| Reductive (e.g., H₂, Pd/C) | - | Cleavage to yield substituted propanamines |
Direct functionalization of the C2 or C4 positions of an existing azetidine ring is challenging due to the saturated nature of the ring. Such transformations typically require the introduction of a directing group or activation through radical-based processes. While no specific examples for this compound are available, general strategies for azetidine functionalization could be hypothetically applied.
Chemoselective Transformations and Orthogonal Functional Group Chemistry
The presence of three distinct functional groups (aldehyde, amide, azetidine) allows for a range of chemoselective reactions. The reactivity of each group can be selectively addressed by choosing appropriate reagents and reaction conditions.
Reactions of the Aldehyde Group: The formyl group is highly reactive and can undergo a variety of transformations without affecting the azetidine ring or the amide, provided mild conditions are used.
Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid.
Reduction: Selective reduction to a primary alcohol can be achieved with mild reducing agents.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary amine.
Wittig Reaction: Conversion of the aldehyde to an alkene is possible.
Reactions of the Amide Group: The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although this may also promote ring-opening of the azetidine.
Orthogonal Protection Strategies: To achieve selective transformations, protection of one or more functional groups may be necessary. For instance, the aldehyde could be protected as an acetal (B89532) to allow for reactions on the azetidine ring or the amide.
| Transformation | Reagent | Functional Group Targeted |
| Oxidation | Silver(I) oxide (Ag₂O) | Aldehyde |
| Reduction | Sodium borohydride (NaBH₄) | Aldehyde |
| Reductive Amination | Amine (RNH₂), Sodium triacetoxyborohydride | Aldehyde |
| Acetal Formation | Ethylene glycol, p-TsOH | Aldehyde |
Exploration of Rearrangement and Cycloaddition Reactions Involving the Azetidine Core
The strained azetidine ring can participate in rearrangement and cycloaddition reactions, often leading to the formation of larger ring systems or more complex polycyclic structures.
Rearrangement Reactions:
Stevens and Sommelet-Hauser Rearrangements: These rearrangements are characteristic of ylides derived from quaternary ammonium (B1175870) salts. If the azetidine nitrogen is quaternized, subsequent treatment with a strong base could potentially induce such rearrangements.
Cycloaddition Reactions:
[2+2] Cycloadditions: While the azetidine ring itself is the product of a [2+2] cycloaddition, further cycloadditions involving this core are less common. However, the exocyclic double bond that could be formed from the aldehyde via a Wittig reaction could participate in cycloadditions.
1,3-Dipolar Cycloadditions: Azomethine ylides can be generated from azetidines under thermal or photochemical conditions, which can then undergo 1,3-dipolar cycloaddition with various dipolarophiles.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(2-Formylphenyl)azetidine-3-carboxamide in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework is assembled.
1D NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the presence of the core structural components of the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) of the 2-formylphenyl group would appear as a highly deshielded singlet, typically in the range of 9.5-10.5 ppm. The aromatic protons on the phenyl ring would present as a complex multiplet pattern between 7.0 and 8.0 ppm, indicative of an ortho-substituted benzene (B151609) ring. The protons of the azetidine (B1206935) ring would appear more upfield. The methine proton at the C3 position (CH-CONH₂) would likely be a multiplet, while the methylene (B1212753) protons at the C2 and C4 positions would show complex splitting patterns due to coupling with each other and the C3 proton. The diastereotopic nature of the methylene protons adjacent to the nitrogen atom would result in distinct signals. The amide protons (-CONH₂) would typically appear as two broad singlets.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde group is expected to resonate significantly downfield, around 190 ppm. The amide carbonyl carbon would appear in the 170-175 ppm range. The aromatic carbons would generate signals between 110 and 160 ppm, with the carbon attached to the nitrogen (C-N) and the carbon bearing the formyl group (C-CHO) being readily identifiable. The carbons of the four-membered azetidine ring would be found in the upfield region, typically between 40 and 60 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | 9.5 - 10.5 | Singlet |
| Aromatic H's | 7.0 - 8.0 | Multiplets |
| Azetidine CH₂ (C2, C4) | 3.5 - 4.5 | Multiplets |
| Azetidine CH (C3) | 3.0 - 4.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | ~190 |
| Amide C=O | 170 - 175 |
| Aromatic C's | 110 - 160 |
| Azetidine C2, C4 | 45 - 60 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete and unambiguous structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the azetidine ring by showing correlations between the C3-H and the methylene protons at C2 and C4. It would also establish the coupling relationships between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. emerypharma.com This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the azetidine and phenyl rings. emerypharma.com For example, the signal for the C3 methine proton in the ¹H spectrum would show a cross-peak with the C3 carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different structural fragments. emerypharma.com Key HMBC correlations would include a cross-peak between the aldehyde proton and the aromatic carbon it is attached to, as well as correlations from the azetidine C2/C4 protons to the aromatic carbon attached to the nitrogen. This would unequivocally confirm the N-phenyl linkage and the position of the formyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. For instance, NOE correlations between the azetidine ring protons and the aromatic protons would help to define the preferred orientation of the phenyl ring relative to the azetidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the characteristic functional groups present in this compound.
The IR spectrum would be expected to show several key absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the aromatic aldehyde. Another strong absorption, typically around 1650 cm⁻¹, would be attributed to the amide I band (primarily C=O stretch) of the carboxamide group. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the saturated azetidine ring would be just below 3000 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring stretching vibrations typically give strong Raman signals in the 1580-1610 cm⁻¹ region. While the carbonyl stretch of the aldehyde is also observable, Raman is often less sensitive to highly polar functional groups like carbonyls compared to IR.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (NH₂) | N-H Stretch | 3200 - 3400 (two bands) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aldehyde C=O | C=O Stretch | 1680 - 1700 |
| Amide C=O | C=O Stretch (Amide I) | ~1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the precise molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would provide the exact mass of the protonated molecule [M+H]⁺. This experimental value can be compared to the calculated mass for the molecular formula C₁₁H₁₂N₂O₂ to confirm the elemental composition.
The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses. For example, cleavage of the bond between the azetidine ring and the phenyl ring is a likely fragmentation pathway. Other expected fragments could result from the loss of the carboxamide group or the formyl group, providing further corroboration of the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing. This solid-state data provides an invaluable benchmark for comparison with the solution-state conformational information derived from NMR studies.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance by introducing a substituent at the C3 position of the azetidine ring to create a stereocenter, Circular Dichroism (CD) spectroscopy would be a powerful tool for stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the absolute configuration and conformation of the molecule, providing a unique spectroscopic fingerprint for each enantiomer. This would be crucial for confirming the enantiomeric purity and assigning the absolute stereochemistry of such chiral analogues.
Computational and Theoretical Studies of 1 2 Formylphenyl Azetidine 3 Carboxamide
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No specific DFT studies on 1-(2-Formylphenyl)azetidine-3-carboxamide have been found in the scientific literature. Such calculations would typically provide insights into the molecule's optimized geometry, bond lengths, bond angles, and electronic properties like orbital energies and charge distribution.
Conformational Analysis and Energy Minima
There are no available reports on the conformational analysis of this compound. A comprehensive conformational search would be necessary to identify the most stable three-dimensional arrangements of the molecule and their relative energies.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
No computationally predicted spectroscopic data for this compound have been published. Theoretical predictions of NMR chemical shifts and IR vibrational frequencies are valuable for complementing experimental characterization but have not been performed for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is no information available from molecular dynamics simulations regarding the dynamic behavior of this compound in different environments. MD simulations could offer a deeper understanding of its flexibility, solvent interactions, and conformational changes over time.
Docking Studies and Ligand-Target Interactions (in silico models)
No in silico docking studies have been reported for this compound to explore its potential interactions with biological targets. Such studies are crucial in the early stages of drug discovery to predict binding affinities and modes of interaction with proteins.
Reaction Mechanism Elucidation and Transition State Analysis
There are no computational studies in the literature that elucidate reaction mechanisms involving this compound or analyze the transition states of its potential chemical transformations.
Potential Applications in Chemical Biology and Materials Science
Use as a Scaffold for Rational Drug Design and Development
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The azetidine (B1206935) ring is an increasingly popular scaffold due to its desirable properties. enamine.netmedwinpublishers.com
The rigid, three-dimensional nature of the azetidine ring reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. enamine.net The azetidine-3-carboxamide (B1289449) core has been explored in the development of various therapeutic agents, including inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein and CB1 antagonists for treating obesity. acs.orgresearchgate.net
The 1-(2-Formylphenyl)azetidine-3-carboxamide structure offers several key features for drug design:
Rigid Core: The azetidine ring provides a stable, predictable geometry.
Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites. nih.gov
Aromatic Interactions: The phenyl ring can engage in π-stacking with aromatic residues in a target protein.
Diversification Point: The ortho-formyl (aldehyde) group serves as a reactive handle for chemical modification. Through reactions like reductive amination or Wittig reactions, a wide array of substituents can be introduced, enabling extensive Structure-Activity Relationship (SAR) studies. nih.gov This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
| Structural Component | Function in Drug Design | Potential Advantage |
|---|---|---|
| Azetidine Ring | Provides a rigid, 3D scaffold | Increases binding affinity and selectivity by reducing conformational entropy |
| Carboxamide Group | Hydrogen bond donor/acceptor | Mimics peptide bonds, enables key interactions with biological targets |
| Phenyl Group | Participates in π-π stacking | Enhances binding to aromatic pockets in proteins |
| Formyl Group | Reactive handle for chemical diversification | Allows for creation of compound libraries for SAR optimization |
Development of Molecular Probes and Imaging Agents
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. thermofisher.com These probes typically consist of a targeting moiety that binds to a specific biomolecule and a reporter group (e.g., a fluorophore) that generates a detectable signal. thermofisher.com
The formyl group of this compound is an ideal anchor point for the covalent attachment of reporter molecules. Aldehydes react selectively with nucleophiles like hydrazines, hydroxylamines, and amines to form stable hydrazones, oximes, or imines (which can be subsequently reduced to stable amines). mdpi.com This chemistry allows for the straightforward conjugation of a wide variety of signaling units, including:
Fluorophores: For use in fluorescence microscopy and flow cytometry.
Biotin: For affinity-based purification and detection.
Radiolabels: For applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
In this context, the azetidine-3-carboxamide portion of the molecule could be designed as the targeting element, binding to a specific enzyme or receptor, while the formylphenyl group serves as the platform for attaching the imaging agent.
Role in Peptide Mimicry and Foldamer Research
Peptides and proteins fulfill a vast array of functions in biology, largely dictated by their specific three-dimensional structures, such as α-helices and β-sheets. Foldamers are non-natural oligomers designed to mimic these biological structures. nih.govrsc.orgresearchgate.net They offer advantages over natural peptides, including enhanced stability against enzymatic degradation. nih.gov
Azetidine-3-carboxylic acid, the core of the title compound, is a conformationally constrained β-amino acid analog. researchgate.net Incorporating such rigid cyclic monomers into a polymer chain can force it to adopt a specific, predictable conformation. This makes the azetidine-3-carboxamide unit a valuable building block in foldamer design. researchgate.netnih.gov By linking these units, researchers could potentially create novel helical or turn structures that can mimic the surfaces of proteins and disrupt protein-protein interactions, a key strategy in modern drug discovery. nih.govrsc.org The 2-formylphenyl group would function as an artificial side chain, providing a site for further functionalization to enhance binding or solubility.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This process of self-assembly can lead to the formation of highly ordered, functional materials like hydrogels, nanofibers, and vesicles. nih.gov
This compound possesses the key functional groups required for programmed self-assembly:
Hydrogen Bonding: The carboxamide moiety is a powerful motif for forming extensive hydrogen-bond networks, similar to the interactions that stabilize β-sheets in proteins. nih.gov
π-π Stacking: The aromatic phenyl ring can stack with those of adjacent molecules, providing an additional driving force for assembly. acs.org
The combination of these interactions could potentially drive the molecule to self-assemble into one-dimensional nanofibers, which could then entangle to form a supramolecular gel. acs.org Furthermore, the formyl group could participate in dynamic covalent chemistry, reacting reversibly with other molecules (e.g., hydrazides) to create stimuli-responsive materials that assemble or disassemble in response to changes in pH or chemical environment.
Utilization as Building Blocks for Complex Organic Molecules
Beyond its direct applications, this compound is a versatile building block for organic synthesis. researchgate.net Its multiple functional groups can be manipulated selectively to construct more complex molecular architectures.
The reactivity of the formyl group is well-established, allowing it to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
Aldol (B89426) and Henry reactions
Wittig and Horner-Wadsworth-Emmons olefination
Grignard and organolithium additions
Reductive amination
The azetidine ring itself, while more stable than an aziridine (B145994), possesses significant ring strain that can be harnessed for ring-opening or ring-expansion reactions to generate diverse amine derivatives. rsc.org This multi-functionality makes the compound a valuable starting point for creating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. organic-chemistry.orgnih.gov
| Functional Group | Class of Reactions | Potential Products |
|---|---|---|
| Formyl (Aldehyde) | Nucleophilic Addition, Condensation, Oxidation/Reduction | Alcohols, Alkenes, Imines, Carboxylic Acids, Complex Aldehydes |
| Azetidine N-H | Alkylation, Acylation, Arylation | N-Substituted Azetidines |
| Carboxamide | Hydrolysis, Reduction | Carboxylic Acids, Amines |
| Azetidine Ring | Strain-Release Ring Opening | Functionalized 1,3-Amino Alcohols or Diamines |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of 1-(2-formylphenyl)azetidine-3-carboxamide is a primary objective for enabling its broader study. Future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign approaches.
Key areas for exploration include:
Catalytic C-N Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could provide a direct and efficient route to couple an azetidine-3-carboxamide (B1289449) precursor with 2-bromobenzaldehyde (B122850) or a related ortho-substituted aromatic compound. The optimization of ligands and reaction conditions will be crucial to achieve high yields and functional group tolerance.
Photocatalytic Approaches: Visible-light photocatalysis offers a green alternative for the formation of C-N bonds. nih.gov Research into novel photocatalytic systems could enable the synthesis of this compound under mild conditions, reducing the need for high temperatures and harsh reagents. thescience.dev
Flow Chemistry: The use of continuous flow reactors could enhance the safety, efficiency, and scalability of the synthesis. Flow chemistry allows for precise control over reaction parameters, which can lead to improved yields and purity, as well as easier scale-up for potential industrial applications.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and sustainable route. Future research may involve screening for or engineering enzymes that can facilitate the formation of the azetidine (B1206935) ring or the C-N bond.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic C-N Cross-Coupling | High efficiency, good functional group tolerance | Cost of catalysts, potential for metal contamination |
| Photocatalysis | Mild reaction conditions, sustainable | Catalyst stability, scalability |
| Flow Chemistry | Enhanced safety and control, scalability | Initial equipment investment |
Discovery of Unforeseen Chemical Transformations and Reactivity Patterns
The unique arrangement of functional groups in this compound suggests the potential for novel chemical transformations. The proximity of the ortho-formyl group to the azetidine nitrogen could lead to interesting intramolecular reactions.
Future investigations should explore:
Intramolecular Cyclization Reactions: Under certain conditions, the formyl group could react with the azetidine nitrogen or the carboxamide group to form novel bicyclic or tricyclic heterocyclic systems. These transformations could be promoted by acid or base catalysis, or by thermal or photochemical methods.
Ring-Opening Reactions: The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. The nature of the substituent on the phenyl ring could influence the regioselectivity of this process, leading to the formation of diverse linear amine derivatives.
Reactivity of the Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. The electronic effects of the azetidine-3-carboxamide substituent on the reactivity of the formyl group warrant detailed investigation.
Application of Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules. nih.govmdpi.com For this compound, these computational tools can be leveraged in several ways.
Potential applications include:
Prediction of Physicochemical Properties: ML models can be trained to predict key properties such as solubility, lipophilicity, and metabolic stability for this compound and its virtual derivatives. nih.gov This can help prioritize the synthesis of compounds with desirable drug-like properties.
Virtual Screening and Target Identification: AI algorithms can be used to screen large libraries of virtual compounds based on this compound against various biological targets to identify potential therapeutic applications. nih.gov
De Novo Design: Generative AI models can be employed to design novel derivatives of this compound with optimized properties for a specific biological target. mdpi.com These models can explore a vast chemical space to propose innovative molecular structures.
Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of new analogs by proposing viable and efficient synthetic routes.
Table 2: Machine Learning Models and Their Potential Applications
| Machine Learning Model | Application | Predicted Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity prediction | Potency, selectivity |
| Deep Neural Networks (DNN) | De novo design | Novel chemical structures |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds | Hit identification |
Development of Advanced Analytical Techniques for Characterization
Thorough characterization is essential to confirm the structure and purity of this compound and its derivatives. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper structural insights.
Future analytical studies should incorporate:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives. ipb.ptresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about the spatial proximity of atoms, which is vital for determining the conformation and stereochemistry of the molecule. ipb.pt
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity, conformation, and stereochemistry.
Chiral Chromatography: For enantiomerically pure derivatives, the development of chiral separation methods will be essential to assess enantiomeric excess and purity.
Integration into Multi-Component Systems for Enhanced Functionality
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. researchgate.netmdpi.comnih.gov The presence of a reactive aldehyde in this compound makes it an ideal candidate for use in various MCRs.
Avenues for future research include:
Ugi and Passerini Reactions: The formyl group can readily participate in isocyanide-based MCRs like the Ugi and Passerini reactions. This would allow for the one-pot synthesis of complex peptide-like structures incorporating the this compound scaffold.
Mannich-type Reactions: The aldehyde can react with an amine and a compound containing an active hydrogen in a Mannich reaction to generate novel β-amino carbonyl compounds.
Hantzsch Dihydropyridine (B1217469) Synthesis: The formyl group can be used as the aldehyde component in the Hantzsch synthesis to create dihydropyridine derivatives, which are a privileged scaffold in medicinal chemistry.
Combinatorial Library Synthesis: By employing this compound in various MCRs with diverse sets of other reactants, large combinatorial libraries of novel compounds can be rapidly synthesized for high-throughput screening. thieme-connect.de
The integration of this unique building block into MCRs opens up a vast chemical space for the discovery of new molecules with enhanced functionality and potential biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Formylphenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: Synthesis typically involves coupling azetidine-3-carboxamide derivatives with 2-formylphenyl intermediates via reductive amination or palladium-catalyzed cross-coupling reactions. Optimization can employ statistical design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, fractional factorial designs minimize experimental runs while identifying critical parameters . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways, enabling pre-screening of conditions to reduce trial-and-error approaches .
Q. What analytical techniques are most reliable for characterizing the structural purity of this compound?
- Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm backbone connectivity and substituent placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹). For purity assessment, HPLC with UV/Vis or MS detection quantifies impurities, referencing standards from databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling azetidine derivatives like this compound in laboratory settings?
- Methodological Answer: Adhere to Chemical Hygiene Plans (e.g., fume hood use, PPE guidelines). Prioritize stability testing under ambient and extreme conditions (light, humidity) to assess decomposition risks. MedChemExpress safety data sheets emphasize avoiding inhalation/contact and using inert-atmosphere techniques for moisture-sensitive intermediates .
Q. How can researchers design experiments to evaluate the compound’s reactivity in novel catalytic systems?
- Methodological Answer: Use response surface methodology (RSM) to map interactions between catalyst type, substrate ratios, and reaction time. For heterogeneous catalysis, characterize catalyst surfaces via BET or TEM pre- and post-reaction. ICReDD’s integrated computational-experimental workflows (e.g., reaction path searches) identify optimal catalytic environments .
Advanced Research Questions
Q. What computational strategies are effective for predicting the regioselectivity of this compound in nucleophilic addition reactions?
- Methodological Answer: Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electrophilic hotspots (e.g., formyl group vs. azetidine ring). Pair with molecular dynamics (MD) simulations to model solvent effects on transition states. Tools like Gaussian or ORCA are standard for such analyses .
Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer: Conduct accelerated stability studies (e.g., stress testing at varying pH, temperature) with kinetic modeling (Arrhenius plots) to extrapolate degradation pathways. Use LC-MS/MS to identify degradation products and cross-reference with theoretical fragmentation patterns from databases . Contradictions may arise from impurities; thus, enforce stringent purity criteria via orthogonal analytical methods .
Q. What methodologies enable systematic modification of the azetidine ring to enhance the compound’s bioactivity profile?
- Methodological Answer: Apply structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl, aryl groups) at the azetidine 3-position. Use docking simulations to predict binding affinities with target proteins (e.g., kinases). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate computational predictions with experimental binding data .
Q. How can researchers integrate heterogeneous catalysis data with machine learning to predict optimal reaction conditions for scale-up?
- Methodological Answer: Curate datasets (e.g., catalyst type, solvent, yield) and train random forest or neural network models to identify key predictors of yield/selectivity. Tools like Python’s Scikit-learn or TensorFlow enable model development. Validate predictions via small-scale experiments, iterating with feedback loops to refine algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
